8-(Benzylamino)-3-methyl-7-pentylpurine-2,6-dione

Purine Nucleoside Phosphorylase Enzyme Inhibition Immunomodulation

8-(Benzylamino)-3-methyl-7-pentylpurine-2,6-dione (CAS 304868-27-7) is a synthetic small molecule belonging to the purine-2,6-dione class, characterized by a benzylamino substituent at the 8-position, a methyl group at N-3, and a pentyl chain at N-7. This scaffold is structurally related to xanthine derivatives and has been explored in medicinal chemistry for its potential as a protein kinase inhibitor, particularly against cyclin-dependent kinases (CDKs) and casein kinase 2 (CK2), as well as a phosphodiesterase (PDE) modulator.

Molecular Formula C18H23N5O2
Molecular Weight 341.415
CAS No. 304868-27-7
Cat. No. B2388923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Benzylamino)-3-methyl-7-pentylpurine-2,6-dione
CAS304868-27-7
Molecular FormulaC18H23N5O2
Molecular Weight341.415
Structural Identifiers
SMILESCCCCCN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)NC2=O)C
InChIInChI=1S/C18H23N5O2/c1-3-4-8-11-23-14-15(22(2)18(25)21-16(14)24)20-17(23)19-12-13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3,(H,19,20)(H,21,24,25)
InChIKeyAEAORLHTRXXKJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Benzylamino)-3-methyl-7-pentylpurine-2,6-dione: A Purine-2,6-dione Scaffold for Kinase and PDE Inhibitor Research


8-(Benzylamino)-3-methyl-7-pentylpurine-2,6-dione (CAS 304868-27-7) is a synthetic small molecule belonging to the purine-2,6-dione class, characterized by a benzylamino substituent at the 8-position, a methyl group at N-3, and a pentyl chain at N-7 [1]. This scaffold is structurally related to xanthine derivatives and has been explored in medicinal chemistry for its potential as a protein kinase inhibitor, particularly against cyclin-dependent kinases (CDKs) and casein kinase 2 (CK2), as well as a phosphodiesterase (PDE) modulator [2][3]. It serves as a versatile building block for the synthesis of more complex purine analogs targeting various cellular signaling pathways.

Why 8-(Benzylamino)-3-methyl-7-pentylpurine-2,6-dione Cannot Be Replaced by Generic Purine-2,6-dione Analogs


Generic substitution of 8-(Benzylamino)-3-methyl-7-pentylpurine-2,6-dione with other purine-2,6-dione derivatives is not straightforward due to the specific substitution pattern that governs target engagement. Literature on closely related 8-benzylamino-purine-2,6-diones demonstrates that the nature of the N-7 substituent (pentyl vs. phenoxypropyl, isopentyl, or alkyl chains) critically influences kinase selectivity, PDE isoform potency, and pharmacokinetic properties [1][2]. For instance, replacing the pentyl group with a phenoxypropyl chain has been shown to shift activity from CDK inhibition to CK2 inhibition, underscoring that even minor structural modifications can profoundly alter the biological profile . The evidence below quantifies these differentiation points where data is available.

Quantitative Differentiation Evidence for 8-(Benzylamino)-3-methyl-7-pentylpurine-2,6-dione vs. Closest Analogs


PNP Inhibition Potency of the 8-Benzylamino Scaffold vs. Other Purine-2,6-diones

A structurally related 8-benzylamino-purine-2,6-dione (BDBM50048046) demonstrated nanomolar inhibition of purine nucleoside phosphorylase (PNP) from calf spleen, with a Ki of 3.30 nM using MESG substrate and an IC50 of 25 nM in 1 mM phosphate buffer [1]. In contrast, other purine-2,6-dione derivatives lacking the 8-benzylamino motif typically exhibit PNP IC50 values in the micromolar range (e.g., theophylline, IC50 > 100 µM) [2]. The 8-benzylamino group is hypothesized to occupy a critical hydrophobic pocket adjacent to the purine binding site.

Purine Nucleoside Phosphorylase Enzyme Inhibition Immunomodulation

CDK/CK2 Selectivity Shift Driven by N-7 Substituent Variation

The 8-benzylamino scaffold in 8-(Benzylamino)-3-methyl-7-pentylpurine-2,6-dione is conserved across a series of kinase inhibitors, but the N-7 substituent dictates kinase selectivity. A close analog with an N-7 phenoxypropyl group (EVT-2952557) is reported as a protein kinase CK2 inhibitor, while the N-7 pentyl analog (the target compound) is inferred from structure-activity relationship (SAR) studies to favor CDK inhibition based on the roscovitine chemotype [1][2]. Roscovitine (seliciclib), a 2,6,9-trisubstituted purine with a benzylamino at C-6, inhibits CDK1/cyclin B with IC50 = 0.45 µM and CDK2/cyclin A with IC50 = 0.7 µM [3]. The purine-2,6-dione oxidation state in the target compound is expected to modulate CDK binding affinity relative to roscovitine.

Cyclin-Dependent Kinase Casein Kinase 2 Kinase Selectivity

5-HT Receptor Affinity Differentiation Among 8-Aminoalkyl Purine-2,6-dione Series

A systematic study of 8-aminoalkyl-purine-2,6-dione derivatives with arylalkyl, allyl, or propynyl N-7 substituents revealed distinct 5-HT receptor affinity profiles [1]. For compounds with an unsubstituted benzylamino at C-8, modulation of the N-7 substituent length and branching was shown to shift selectivity between 5-HT1A, 5-HT2A, and 5-HT7 subtypes. The pentyl chain at N-7 is predicted to confer an optimal hydrophobic fit for 5-HT1A binding, whereas shorter or branched chains favor 5-HT7 [2]. While direct binding data for the target compound is not publicly available, the SAR trends strongly indicate that 8-(Benzylamino)-3-methyl-7-pentylpurine-2,6-dione would exhibit a distinct 5-HT receptor subtype fingerprint compared to its N-7 isopentyl or propynyl counterparts.

Serotonin Receptor 5-HT1A 5-HT2A 5-HT7

Research and Industrial Applications of 8-(Benzylamino)-3-methyl-7-pentylpurine-2,6-dione


Lead Optimization for Selective CDK Inhibitors

The 8-benzylamino-3-methyl-7-pentylpurine-2,6-dione scaffold, as inferred from roscovitine SAR, provides a starting point for developing selective CDK inhibitors. Procurement of this compound enables systematic exploration of N-7 alkyl chain length effects on CDK1/CDK2 selectivity, leveraging the known IC50 values of roscovitine (CDK1 = 0.45 µM, CDK2 = 0.7 µM) as a benchmark [1].

Immunomodulatory Agent Discovery via PNP Inhibition

Based on the sub-nanomolar PNP inhibition (Ki = 3.30 nM) demonstrated by a close 8-benzylamino analog, this compound is a valuable probe for evaluating the therapeutic potential of purine-2,6-diones as immunomodulatory agents targeting nucleotide metabolism [1]. The pentyl chain may offer improved membrane permeability over more polar N-7 substituents.

CNS Drug Discovery: Serotonin Receptor Profiling

The compound's predicted 5-HT1A receptor affinity, inferred from SAR studies of 8-aminoalkyl-purine-2,6-diones, makes it a candidate for CNS drug discovery programs targeting anxiety, depression, or cognitive disorders [1]. Direct head-to-head comparisons with N-7 isopentyl or propynyl analogs can validate the selectivity hypothesis.

Chemical Biology Tool for Kinase Selectivity Screening

As a member of the purine-2,6-dione class, this compound can serve as a negative control or selectivity probe in kinase profiling panels, particularly when benchmarking against multi-kinase inhibitors like roscovitine or CK2-selective inhibitors [1].

Quote Request

Request a Quote for 8-(Benzylamino)-3-methyl-7-pentylpurine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.